L-Menthylmethacrylate

Descripción general

Descripción

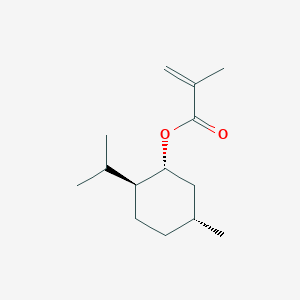

L-Menthylmethacrylate is an organic compound derived from menthol and methacrylic acid. It is a colorless liquid with a characteristic minty odor, commonly used in the production of polymers and copolymers. This compound is valued for its ability to impart desirable properties such as flexibility, durability, and resistance to environmental factors in the materials it is incorporated into.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

L-Menthylmethacrylate is typically synthesized through the esterification of menthol with methacrylic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the pure ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous reactors to maintain a steady state of reaction conditions. The raw materials, menthol and methacrylic acid, are fed into the reactor along with the acid catalyst. The reaction is maintained at elevated temperatures to facilitate the esterification process. The product is then separated and purified using distillation and other separation techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

L-Menthylmethacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) or copolymers with other monomers.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to menthol and methacrylic acid.

Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the methacrylate group.

Common Reagents and Conditions

Polymerization: Initiated by free radicals, UV light, or heat in the presence of initiators like benzoyl peroxide.

Hydrolysis: Acidic or basic conditions with water.

Addition Reactions: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

Polymers and Copolymers: Used in various applications such as coatings, adhesives, and medical devices.

Hydrolysis Products: Menthol and methacrylic acid.

Aplicaciones Científicas De Investigación

L-Menthylmethacrylate has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

Biology: Incorporated into biomaterials for tissue engineering and drug delivery systems.

Medicine: Used in the development of medical devices and implants due to its biocompatibility.

Industry: Employed in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Mecanismo De Acción

The mechanism of action of L-Menthylmethacrylate primarily involves its ability to polymerize and form cross-linked networks. The methacrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various molecular targets, providing structural integrity and functional properties to the materials they are incorporated into.

Comparación Con Compuestos Similares

Similar Compounds

Methyl Methacrylate: A widely used monomer in the production of PMMA.

Ethyl Methacrylate: Similar to methyl methacrylate but with slightly different properties due to the ethyl group.

Butyl Methacrylate: Used in the production of flexible and impact-resistant polymers.

Uniqueness of L-Menthylmethacrylate

This compound stands out due to its origin from menthol, which imparts a unique minty odor and potential biocompatibility. Its use in specialized applications such as biomaterials and medical devices highlights its versatility and functional advantages over other methacrylate esters.

Actividad Biológica

L-Menthylmethacrylate (L-MMA) is a methacrylate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in drug delivery systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which combines the menthol moiety with methacrylate functionality. This combination provides L-MMA with distinct physical and chemical properties that influence its biological activity.

Antimicrobial Activity

Antimicrobial Properties : this compound exhibits notable antimicrobial properties, which have been investigated in various studies. The incorporation of L-MMA into polymeric matrices has shown enhanced antibacterial activity against common pathogens, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 0.8 mg/mL | |

| Pseudomonas aeruginosa | 1.0 mg/mL |

Drug Delivery Applications

Controlled Release Systems : Research has indicated that this compound can be utilized in controlled drug delivery systems. The polymeric carriers formed from L-MMA demonstrate favorable release profiles for various therapeutic agents, enhancing their bioavailability and efficacy.

Case Study: Drug Delivery System Using L-MMA

A study investigated the use of this compound in formulating a controlled release system for an anti-inflammatory drug. The results showed that the release rate could be modulated by adjusting the polymer concentration and crosslinking density, leading to sustained drug release over extended periods.

Toxicological Considerations

While this compound exhibits beneficial biological activities, it is essential to consider its safety profile. Studies have reported that exposure to methacrylates can lead to respiratory sensitization and dermal irritation. Therefore, understanding the toxicological aspects is crucial for its application in biomedical fields.

Table 2: Toxicological Profile of Methacrylates

Propiedades

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-9(2)12-7-6-11(5)8-13(12)16-14(15)10(3)4/h9,11-13H,3,6-8H2,1-2,4-5H3/t11-,12+,13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPRXWXGLLURNB-FRRDWIJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C(=C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C(=C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31369-44-5 | |

| Details | Compound: 2-Propenoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, homopolymer | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31369-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.